(2,5-Bis(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(2,5-Bis(methoxycarbonyl)phenyl)boronic acid is an organic compound with the chemical formula C10H11BO6 It is a boronic acid derivative, characterized by the presence of two methoxycarbonyl groups attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Bis(methoxycarbonyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromoterephthalic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized aromatic compounds .
Scientific Research Applications
(2,5-Bis(methoxycarbonyl)phenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Bis(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Similar structure but different substitution pattern on the phenyl ring.
(4-Methoxycarbonylphenyl)boronic acid: Contains only one methoxycarbonyl group.
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid: Another isomer with different substitution positions.
Uniqueness
(2,5-Bis(methoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other isomers may not perform as effectively .
Properties
IUPAC Name |
[2,5-bis(methoxycarbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENEQSZWXHZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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